molecular formula C7H15Br B13168464 1-Bromo-3-methylhexane CAS No. 75854-66-9

1-Bromo-3-methylhexane

Cat. No.: B13168464
CAS No.: 75854-66-9
M. Wt: 179.10 g/mol
InChI Key: VTHCZPQORQUSGN-UHFFFAOYSA-N
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Description

1-Bromo-3-methylhexane is an organic compound with the molecular formula C7H15Br. It is a type of alkyl halide, specifically a bromoalkane, where a bromine atom is attached to the third carbon of a hexane chain that also has a methyl group attached to the third carbon. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Bromo-3-methylhexane can be synthesized through several methods:

    Halogenation of Alkanes: One common method involves the free radical halogenation of 3-methylhexane using bromine (Br2) under UV light. This process selectively replaces a hydrogen atom with a bromine atom at the third carbon position.

    Industrial Production: In industrial settings, the compound can be produced by the reaction of 3-methylhexanol with hydrobromic acid (HBr) in the presence of a catalyst like sulfuric acid (H2SO4). This method ensures a high yield of the desired product.

Chemical Reactions Analysis

1-Bromo-3-methylhexane undergoes various chemical reactions, including:

  • Nucleophilic Substitution Reactions (SN1 and SN2)

      SN1 Reaction: Involves the formation of a carbocation intermediate. For example, when reacted with water, it forms 3-methyl-3-hexanol.

      SN2 Reaction: A direct displacement reaction where a nucleophile attacks the carbon attached to the bromine, leading to the formation of a new compound.

  • Elimination Reactions: : When treated with a strong base like potassium tert-butoxide, this compound can undergo elimination to form alkenes such as 3-methylhex-2-ene.

  • Oxidation and Reduction: : While this compound is less commonly involved in oxidation and reduction reactions, it can be converted to other functional groups under specific conditions.

Scientific Research Applications

1-Bromo-3-methylhexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound can be used to create derivatives that may have potential medicinal properties.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by departing from the carbon chain, allowing the nucleophile to attach.

Comparison with Similar Compounds

1-Bromo-3-methylhexane can be compared with other similar compounds such as:

    1-Bromohexane: Lacks the methyl group, making it less sterically hindered and more reactive in SN2 reactions.

    3-Bromo-3-methylhexane: Has the bromine atom attached to the same carbon as the methyl group, leading to different reactivity and steric effects.

    1-Chloro-3-methylhexane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in electronegativity and bond strength.

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

Properties

CAS No.

75854-66-9

Molecular Formula

C7H15Br

Molecular Weight

179.10 g/mol

IUPAC Name

1-bromo-3-methylhexane

InChI

InChI=1S/C7H15Br/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3

InChI Key

VTHCZPQORQUSGN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCBr

Origin of Product

United States

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